

Spectroscopic Analysis of 1-Ethyl-4-ethynylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethyl-4-ethynylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the aromatic hydrocarbon **1-Ethyl-4-ethynylbenzene**. The following sections detail its Nuclear Magnetic Resonance (NMR) and expected Infrared (IR) spectroscopic characteristics, offering valuable data for its identification and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of **1-Ethyl-4-ethynylbenzene** can be effectively achieved through ^1H and ^{13}C NMR spectroscopy. The data presented below has been compiled from publicly available resources.

^1H NMR Spectroscopic Data

Table 1: ^1H NMR Chemical Shifts and Coupling Constants for **1-Ethyl-4-ethynylbenzene**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H (2H)	7.40	d	8.3
Ar-H (2H)	7.15	d	8.3
\equiv C-H	3.03	s	-
-CH ₂ -	2.64	q	7.6
-CH ₃	1.22	t	7.6

d = doublet, s = singlet, q = quartet, t = triplet

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for **1-Ethyl-4-ethynylbenzene**

Carbon	Chemical Shift (δ , ppm)
Ar-C	145.4
Ar-C	132.4
Ar-C	127.9
Ar-C-C \equiv	120.4
C \equiv C-H	83.6
C \equiv C-H	77.1
-CH ₂ -	28.8
-CH ₃	15.5

Infrared (IR) Spectroscopy

While a specific experimental Infrared (IR) spectrum for **1-Ethyl-4-ethynylbenzene** is not readily available in public databases, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 3: Expected Infrared (IR) Absorption Bands for **1-Ethyl-4-ethynylbenzene**

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Intensity
≡C-H	Stretch	3300 - 3250	Strong, Sharp
C≡C	Stretch	2150 - 2100	Weak to Medium
C-H (aromatic)	Stretch	3100 - 3000	Medium
C-H (aliphatic)	Stretch	3000 - 2850	Medium
C=C (aromatic)	Stretch	1620 - 1450	Medium
C-H (aromatic)	Bend (out-of-plane)	900 - 675	Strong

Experimental Protocols

The following provides a general methodology for the acquisition of NMR data for a compound such as **1-Ethyl-4-ethynylbenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **1-Ethyl-4-ethynylbenzene** sample
- Deuterated chloroform (CDCl₃)
- NMR tubes (5 mm diameter)
- Pipettes
- Vortex mixer

Procedure:

- **Sample Preparation:** Approximately 5-10 mg of **1-Ethyl-4-ethynylbenzene** is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) directly within a clean, dry NMR tube.
- **Homogenization:** The sample is thoroughly mixed using a vortex mixer to ensure a homogeneous solution.
- **Instrument Setup:** The NMR spectrometer is tuned and locked onto the deuterium signal of the CDCl_3 solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
- **^1H NMR Acquisition:** A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 90° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 8 to 16) are averaged to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A one-dimensional carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a greater number of scans (typically 128 or more) and a longer relaxation delay may be necessary to obtain a spectrum with a good signal-to-noise ratio.
- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound like **1-Ethyl-4-ethynylbenzene**.



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